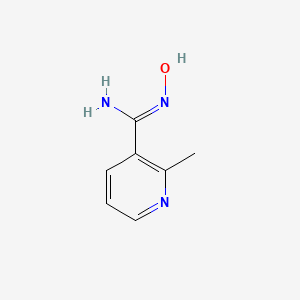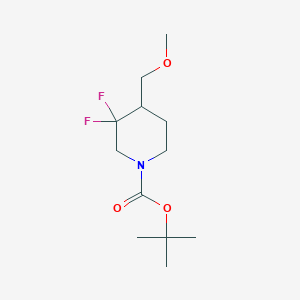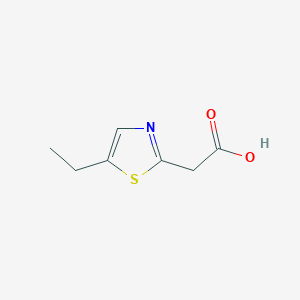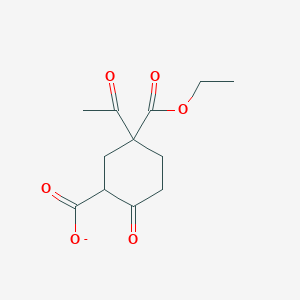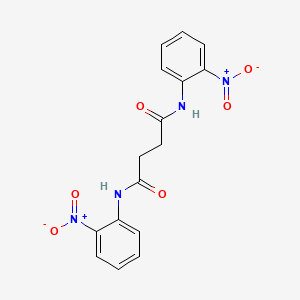
N,N'-bis(2-nitrophenyl)butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(2-nitrophenyl)butanediamide is an organic compound characterized by the presence of two nitrophenyl groups attached to a butanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-nitrophenyl)butanediamide typically involves the reaction of 2-nitroaniline with butanediamide under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being catalyzed by a base like triethylamine. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N,N’-bis(2-nitrophenyl)butanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(2-nitrophenyl)butanediamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product is N,N’-bis(2-aminophenyl)butanediamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-bis(2-nitrophenyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N,N’-bis(2-nitrophenyl)butanediamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological targets. The compound’s ability to undergo substitution reactions also allows it to form derivatives with different biological activities. The exact pathways and molecular targets depend on the specific application and the derivatives formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(2-hydroxyphenyl)butanediamide
- N,N’-bis(3-phenylpropyl)butanediamide
Uniqueness
N,N’-bis(2-nitrophenyl)butanediamide is unique due to the presence of nitro groups, which impart specific chemical reactivity and potential biological activity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo reduction and substitution reactions, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H14N4O6 |
|---|---|
Poids moléculaire |
358.31 g/mol |
Nom IUPAC |
N,N'-bis(2-nitrophenyl)butanediamide |
InChI |
InChI=1S/C16H14N4O6/c21-15(17-11-5-1-3-7-13(11)19(23)24)9-10-16(22)18-12-6-2-4-8-14(12)20(25)26/h1-8H,9-10H2,(H,17,21)(H,18,22) |
Clé InChI |
RURNYMLMBDZRRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)

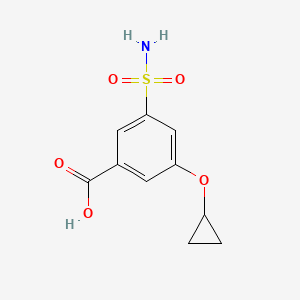
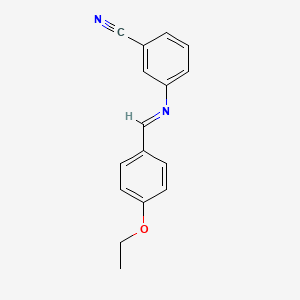
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)
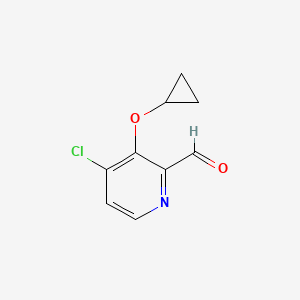
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
